2-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
CAS No.: 1705700-22-6
Cat. No.: VC4178655
Molecular Formula: C16H18F3N3O3S
Molecular Weight: 389.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1705700-22-6 |
|---|---|
| Molecular Formula | C16H18F3N3O3S |
| Molecular Weight | 389.39 |
| IUPAC Name | 2-[1-(4-ethylphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C16H18F3N3O3S/c1-2-11-3-5-13(6-4-11)26(23,24)22-9-7-12(8-10-22)14-20-21-15(25-14)16(17,18)19/h3-6,12H,2,7-10H2,1H3 |
| Standard InChI Key | FIQUVUVHIQAHKU-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity
2-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole (CAS No. 1705700-22-6) is defined by the molecular formula C₁₆H₁₈F₃N₃O₃S and a molecular weight of 389.39 g/mol. Its IUPAC name systematically describes the connectivity: a piperidine ring sulfonylated at the 1-position by a 4-ethylphenyl group, with the 4-position substituted by a 5-(trifluoromethyl)-1,3,4-oxadiazole moiety.
Table 1: Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈F₃N₃O₃S |
| Molecular Weight | 389.39 g/mol |
| SMILES | CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F |
| InChI Key | FIQUVUVHIQAHKU-UHFFFAOYSA-N |
Structural Features
The molecule integrates three critical pharmacophores:
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Piperidine Ring: A six-membered nitrogen-containing heterocycle that enhances bioavailability and membrane permeability.
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Sulfonyl Group: The 4-ethylphenylsulfonyl moiety contributes to electron-withdrawing effects, potentially influencing receptor binding.
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1,3,4-Oxadiazole: A five-membered heterocycle with a trifluoromethyl group at position 5, known for metabolic stability and hydrogen-bonding capacity .
The trifluoromethyl group’s electronegativity and lipophilicity may enhance interactions with hydrophobic enzyme pockets, a feature observed in other oxadiazole-based antimicrobial agents .
Synthetic Pathways
Key Synthesis Steps
The synthesis involves multi-step reactions, as outlined in preliminary data:
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Piperidine Functionalization: Sulfonylation of piperidine at the 1-position using 4-ethylbenzenesulfonyl chloride under basic conditions.
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Oxadiazole Formation: Cyclization of a thioamide intermediate with trifluoroacetic anhydride to form the 1,3,4-oxadiazole ring.
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Coupling Reactions: Linking the sulfonylated piperidine to the oxadiazole via nucleophilic substitution or cross-coupling catalysis.
Table 2: Synthetic Intermediates
| Step | Intermediate | Reagents/Conditions |
|---|---|---|
| 1 | 1-(4-Ethylphenylsulfonyl)piperidine | Piperidine, 4-ethylbenzenesulfonyl chloride, K₂CO₃, DMF |
| 2 | 5-(Trifluoromethyl)-1,3,4-oxadiazole-2-carboxylic acid | Thioamide, TFAA, Pyridine |
| 3 | Final Coupling | DCC, DMAP, CH₂Cl₂ |
Optimization Challenges
Yield optimization requires precise control over reaction temperatures (typically 0–5°C for sulfonylation) and stoichiometric ratios. Chromatographic purification is often necessary due to byproduct formation during cyclization.
Biological Activity and Mechanisms
Enzyme Inhibition
Molecular docking studies suggest that the sulfonyl-piperidine moiety may interact with ATP-binding pockets of kinases or proteases. The oxadiazole ring’s electron-deficient nature facilitates π-π stacking with aromatic residues in enzyme active sites .
Research Findings and Applications
Preclinical Studies
In vitro assays on similar compounds reveal:
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Anticancer Activity: Oxadiazoles induce apoptosis in HeLa cells via caspase-3 activation (IC₅₀ = 12 µM) .
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Antiviral Effects: Derivatives inhibit HIV-1 protease with Ki values < 100 nM .
Pharmacokinetic Considerations
The logP value (estimated at 2.8) indicates moderate lipophilicity, favoring blood-brain barrier penetration. Metabolic stability assays in liver microsomes show a half-life > 60 minutes, suggesting resistance to cytochrome P450 degradation.
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